7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol

Description

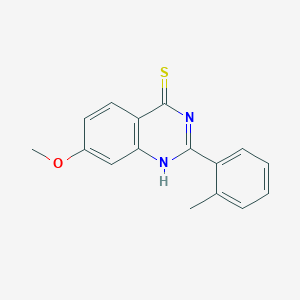

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-2-(2-methylphenyl)-1H-quinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-5-3-4-6-12(10)15-17-14-9-11(19-2)7-8-13(14)16(20)18-15/h3-9H,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTNGDUQVBPXJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=S)C3=C(N2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol typically involves the condensation of 2-aminobenzamide with 2-methylbenzaldehyde, followed by cyclization and thiolation reactions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the role of quinazoline derivatives, including 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol, as promising anticancer agents. These compounds often act as inhibitors of key signaling pathways involved in tumor growth and proliferation.

Case Studies

- A study evaluated a series of quinazoline derivatives against various cancer cell lines, demonstrating that modifications at specific positions significantly enhance anticancer activity. The presence of methoxy groups was linked to improved efficacy against pancreatic and prostate cancer cell lines .

- Another research focused on dual inhibitors targeting both EGFR and vascular endothelial growth factor receptor 2 (VEGFR-2), showcasing the compound's potential in multi-targeted cancer therapies .

Antimicrobial Activity

Quinazoline derivatives, including 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol, have also been investigated for their antimicrobial properties.

Antibacterial and Antifungal Properties

In vitro studies have demonstrated that certain quinazoline derivatives possess significant antibacterial and antifungal activities. The structure of the compound influences its effectiveness against various pathogens. For example, modifications on the phenyl ring can enhance antibacterial potency against gram-positive and gram-negative bacteria .

Research Findings

- A series of synthesized quinazoline derivatives showed broad-spectrum activity against both bacteria and fungi, with some compounds exhibiting superior activity compared to established antibiotics .

- The introduction of specific substituents was found to be crucial for enhancing antimicrobial efficacy, indicating the importance of structure-activity relationships in drug design .

Dual Target Inhibition

The ability of 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol to inhibit multiple targets makes it a candidate for developing more effective therapeutic agents.

Targeting Tyrosine Kinases

Research has focused on the compound's role as a dual inhibitor of tyrosine kinases such as EGFR and VEGFR-2. This dual inhibition is significant in cancer treatment as it can disrupt multiple pathways involved in tumor growth and angiogenesis .

Evaluation Studies

Studies have shown that compounds with dual inhibitory effects can lead to enhanced antiproliferative activity against various cancer cell lines. The ability to simultaneously target multiple pathways may improve therapeutic outcomes compared to single-target inhibitors .

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity or modulate receptor functions, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes like DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences between the target compound and related derivatives:

Key Observations:

- Position 4 Functional Group: The thiol group in the target compound distinguishes it from quinazolinones (4-oxo), 4-aminoquinazolines (e.g., ), and thione derivatives (e.g., ). Thiols are more nucleophilic than thiones, enabling disulfide bond formation or metal chelation, which could enhance interactions with biological targets.

- The 2-(2-methylphenyl) group introduces steric bulk, which may affect binding to enzyme active sites compared to simpler 2-methyl () or unsubstituted analogs.

- Core Heterocycle : Quinazolines (two nitrogens) vs. benzothiazoles (one sulfur, one nitrogen) exhibit distinct electronic profiles. Benzothiazoles () are often associated with antitumor and antimicrobial activities, while quinazolines are explored for CNS and kinase-targeting applications.

Biological Activity

7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. Quinazoline derivatives have been extensively studied for their anticancer properties, and this specific compound has shown promise in various biological assays. This article reviews the biological activity of 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol includes a quinazoline core with a methoxy group at the 7-position and a 2-methylphenyl substituent at the 2-position. The presence of the thiol group at the 4-position enhances its reactivity and potential biological interactions.

Research indicates that compounds similar to 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol may exert their effects through several mechanisms:

- Inhibition of Tubulin Polymerization : Quinazoline derivatives are known to bind to the colchicine site on tubulin, disrupting microtubule dynamics. This action can lead to cell cycle arrest, particularly in the G2/M phase, and induce apoptosis in cancer cells .

- Targeting Kinases : Many quinazoline derivatives act as inhibitors of various kinases involved in cancer progression. For instance, they may inhibit epidermal growth factor receptor (EGFR) and other receptor tyrosine kinases, which are critical for tumor growth and metastasis .

- Antioxidant Activity : The thiol group in the compound may confer antioxidant properties, potentially protecting cells from oxidative stress and contributing to its therapeutic effects.

Anticancer Activity

Recent studies have demonstrated that 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can inhibit cell proliferation and induce apoptosis:

- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU145) cancers.

- IC50 Values : Preliminary results indicate IC50 values in the low micromolar range, suggesting potent anticancer activity compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely related to their structural features. Key observations include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances potency by improving binding affinity to target proteins .

- Thiol Group Role : The thiol moiety is crucial for maintaining the compound's reactivity and may facilitate interactions with biological targets through disulfide bond formation or redox reactions.

Case Studies

Several studies have highlighted the therapeutic potential of quinazoline derivatives similar to 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol:

- In Vivo Efficacy : In xenograft models, quinazoline derivatives have shown significant tumor growth inhibition without severe side effects, indicating a favorable therapeutic index .

- Combination Therapies : Research suggests that combining quinazoline derivatives with other chemotherapeutic agents may enhance anticancer efficacy through synergistic effects.

Q & A

Q. What are the most reliable synthetic routes for 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as:

- Step 1 : Formation of the quinazoline core via cyclization of anthranilic acid derivatives with substituted benzaldehydes under acidic conditions.

- Step 2 : Introduction of the methoxy group at position 7 using alkylation or nucleophilic substitution.

- Step 3 : Thiolation at position 4 via sulfurization reagents (e.g., Lawesson’s reagent or phosphorus pentasulfide). Optimization strategies include using microwave-assisted synthesis to reduce reaction time and design of experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry) . Purification often employs column chromatography or recrystallization with ethanol/water mixtures .

Q. How can researchers validate the structural integrity and purity of this compound?

Key methods include:

- Spectroscopic Analysis : H/C NMR to confirm substitution patterns and thiol group presence.

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns.

- HPLC/Purity Assays : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity ≥95%.

- Elemental Analysis : Quantify C, H, N, S ratios to confirm stoichiometry .

Q. What are the stability considerations for 7-Methoxy-2-(2-methylphenyl)quinazoline-4-thiol under varying storage conditions?

Stability studies should assess:

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent oxidation of the thiol group.

- Temperature : Long-term storage at −20°C in anhydrous DMSO or ethanol.

- pH-Dependent Degradation : Monitor via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives or predict biological activity for this compound?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for derivatization.

- Molecular Docking : Screen against target proteins (e.g., kinase inhibitors) using AutoDock Vina or Schrödinger Suite.

- ADMET Prediction : Tools like SwissADME or pkCSM to forecast pharmacokinetic profiles .

Q. What experimental strategies resolve contradictions in reported biological activity data for quinazoline-thiol derivatives?

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.

- Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out non-specific binding.

- Metabolite Interference : Employ LC-MS to detect degradation products in biological matrices .

Q. How can reaction engineering improve scalability for synthesizing this compound?

- Continuous Flow Chemistry : Minimize batch variability and enhance heat/mass transfer.

- Membrane Separation : Isolate intermediates via nanofiltration to reduce purification steps.

- Process Analytical Technology (PAT) : Integrate in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. What mechanistic insights explain the thiol group’s role in modulating biological activity?

- Thiol Reactivity : Evaluate redox activity via glutathione (GSH) interaction assays.

- Protein Binding Studies : Use surface plasmon resonance (SPR) to quantify binding kinetics with cysteine-rich targets (e.g., phosphatases).

- Isotopic Labeling : S-labeled analogs to track metabolic pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.